molecular formula C16H13BrN4OS B11968610 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11968610
M. Wt: 389.3 g/mol
InChI Key: ZSQZFTYBVYHZTB-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-BR-BENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromobenzylidene group, a phenoxymethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-BR-BENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-bromobenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with a phenoxymethyl-substituted triazole derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-BR-BENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-BR-BENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-CHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 4-((2-FLUOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 4-((2-METHYLBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Uniqueness

The uniqueness of 4-((2-BR-BENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the benzylidene group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C16H13BrN4OS

Molecular Weight

389.3 g/mol

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4OS/c17-14-9-5-4-6-12(14)10-18-21-15(19-20-16(21)23)11-22-13-7-2-1-3-8-13/h1-10H,11H2,(H,20,23)/b18-10+

InChI Key

ZSQZFTYBVYHZTB-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.